N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide
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Overview
Description
N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide is a complex organic compound that features both an amine and a thiadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the reaction of 3-(diethylamino)propylamine with a suitable thiadiazole derivative. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and thiadiazole sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N1-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting bacterial growth or modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Similar in structure but lacks the thiadiazole group.
N,N-Dimethyl-1,3-diaminopropane: Similar but with dimethyl groups instead of diethyl.
3-(Dimethylamino)-1-propylamine: Another related compound with a different amine group .
Uniqueness
N~1~-[3-(diethylamino)propyl]-N~2~-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide is unique due to the presence of both the diethylamino and thiadiazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler amine derivatives .
Properties
Molecular Formula |
C12H21N5O2S |
---|---|
Molecular Weight |
299.40 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C12H21N5O2S/c1-4-17(5-2)8-6-7-13-10(18)11(19)14-12-16-15-9(3)20-12/h4-8H2,1-3H3,(H,13,18)(H,14,16,19) |
InChI Key |
GINGDPNIPDMALI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
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